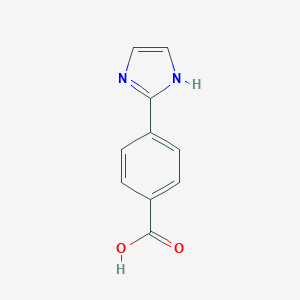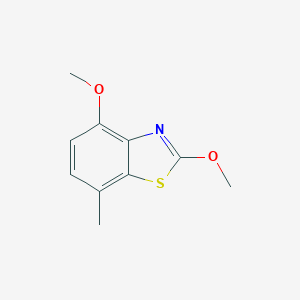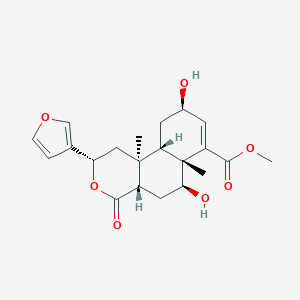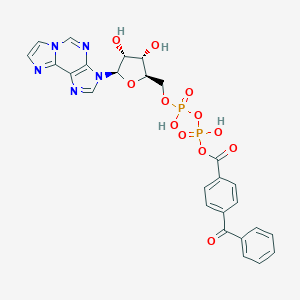
Bz(2)Epsilon ADP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bz(2)Epsilon ADP is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Bz(2)Epsilon ADP involves its ability to bind to and modulate the activity of certain enzymes and receptors. Bz(2)Epsilon ADP binds to the active site of enzymes and alters their activity, either by promoting or inhibiting their function. Similarly, Bz(2)Epsilon ADP binds to receptors and modulates their activity, either by promoting or inhibiting their signaling pathways.
Biochemische Und Physiologische Effekte
Bz(2)Epsilon ADP has been shown to have various biochemical and physiological effects. In terms of biochemical effects, Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes and receptors, as discussed above. In terms of physiological effects, Bz(2)Epsilon ADP has been shown to affect various biological processes, including cell proliferation, apoptosis, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Bz(2)Epsilon ADP has several advantages for lab experiments. One of the main advantages is its ability to modulate the activity of enzymes and receptors, making it a valuable tool for studying various biological processes. Additionally, Bz(2)Epsilon ADP is a highly specific compound, meaning that it can target specific enzymes and receptors without affecting other molecules in the cell.
However, there are also limitations to using Bz(2)Epsilon ADP in lab experiments. One limitation is its complex synthesis method, which requires specialized equipment and expertise. Additionally, Bz(2)Epsilon ADP is a relatively expensive compound, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Bz(2)Epsilon ADP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the specific enzymes and receptors that are targeted by Bz(2)Epsilon ADP, as well as their role in various biological processes.
Another area of research is the development of new applications for Bz(2)Epsilon ADP. For example, Bz(2)Epsilon ADP may have potential applications in drug discovery, as it can be used to identify new targets for drug development. Additionally, Bz(2)Epsilon ADP may have potential applications in the treatment of various diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, Bz(2)Epsilon ADP is a valuable compound for scientific research, with potential applications in the study of enzyme activity, receptor signaling, and various biological processes. While there are limitations to using Bz(2)Epsilon ADP in lab experiments, its highly specific nature and ability to modulate the activity of specific enzymes and receptors make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of Bz(2)Epsilon ADP in scientific research and drug discovery.
Synthesemethoden
Bz(2)Epsilon ADP is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to further chemical modifications to produce the final product. The synthesis method of Bz(2)Epsilon ADP is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Bz(2)Epsilon ADP has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of enzyme activity and regulation. Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes, including kinases and phosphatases, making it a valuable tool for studying the role of these enzymes in various biological processes.
Another area of research is the study of receptor activity and signaling pathways. Bz(2)Epsilon ADP has been shown to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels, making it a valuable tool for studying the role of these receptors in various physiological processes.
Eigenschaften
CAS-Nummer |
110682-84-3 |
|---|---|
Produktname |
Bz(2)Epsilon ADP |
Molekularformel |
C26H23N5O12P2 |
Molekulargewicht |
659.4 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
InChI-Schlüssel |
HAZAYIMMDPPYTB-PXOHRUDZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Synonyme |
3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




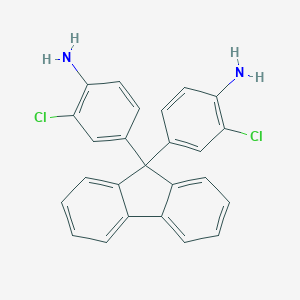

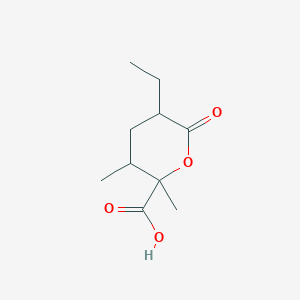

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)



